N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3,5-dimethylisoxazole-4-carboxamide
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Description
N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3,5-dimethylisoxazole-4-carboxamide is a useful research compound. Its molecular formula is C12H12N6O3 and its molecular weight is 288.267. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3,5-dimethylisoxazole-4-carboxamide are c-Met and VEGFR-2 kinases . These kinases play a crucial role in cell proliferation and angiogenesis, respectively .
Mode of Action
This compound interacts with its targets by inhibiting their kinase activities . This inhibition results in the disruption of downstream signaling pathways, leading to the inhibition of cell proliferation and angiogenesis .
Biochemical Pathways
The compound affects the c-Met and VEGFR-2 signaling pathways . By inhibiting these kinases, this compound disrupts the downstream effects of these pathways, which include cell proliferation and angiogenesis .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of cell proliferation and angiogenesis . This is achieved through the disruption of c-Met and VEGFR-2 signaling pathways .
Properties
IUPAC Name |
3,5-dimethyl-N-[(8-oxo-7H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]-1,2-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N6O3/c1-6-9(7(2)21-17-6)11(19)14-5-8-15-16-10-12(20)13-3-4-18(8)10/h3-4H,5H2,1-2H3,(H,13,20)(H,14,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UILLUNMDGJTDNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)NCC2=NN=C3N2C=CNC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.